2-(2-氯乙氧基)乙酸

描述

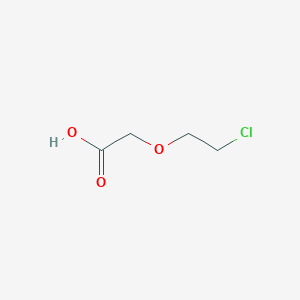

2-(2-chloroethoxy)acetic Acid, also known as 2-chloroethoxy acetic acid, is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 . It is a colorless to pale-yellow to yellow-brown liquid or solid .

Synthesis Analysis

The synthesis of 2-(2-chloroethoxy)acetic Acid involves the reaction of 2-chloroethoxy ethanol with nitric acid for a period ranging between 2-12 hours at a temperature ranging from 10-90°C . The reaction process is shown in the accompanying drawing .Molecular Structure Analysis

The molecular structure of 2-(2-chloroethoxy)acetic Acid contains a total of 14 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis

2-(2-chloroethoxy)acetic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 289.8±15.0 °C at 760 mmHg, and a flash point of 129.0±20.4 °C . It also has a molar refractivity of 28.7±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 11.4±0.5 10-24 cm3, and a molar volume of 106.9±3.0 cm3 .科学研究应用

合成方法

- 合成的氧化过程: 2-(2-氯乙氧基)乙酸可以通过氧化2-(2-氯乙氧基)乙醇来合成。硝酸在这个过程中被发现是一种有效的氧化剂,提供了高达89%的产率 (Hong-lin, 2008)。

工业应用

- 环氧树脂和活性聚合物: 从环氧氯丙烷与乙酸的区域选择性环开反应中得到的相关化合物3-氯-2-羟基丙酸乙酯,在各种环氧树脂的生产中得到广泛应用。这些树脂用于涂覆金属、皮革、纸张和木材 (Yadav & Surve, 2013)。

环境研究

- 除草剂研究: 对类似2,4,5-三氯苯氧乙酸等相关除草剂在纳米复合材料上的吸附行为的研究表明它们在从水溶液中去除这些化合物方面的有效性 (Khan & Akhtar, 2011)。

- 高级氧化过程: 对水溶液中氯代苯氧乙酸类除草剂的降解和矿化的研究侧重于环境保护。这包括研究高级氧化过程的优化 (Mehralipour & Kermani, 2021)。

化学分析和表征

- 分子共晶研究: 对含有苯氧乙酸衍生物的分子共晶的研究,包括2-(2-氯乙氧基)乙酸,提供了关于它们结构和构象方面的见解 (Lynch et al., 2003)。

催化研究

- CO2还原研究: 研究集中在某些催化剂表面上将CO2还原为乙酸,突出了2-(2-氯乙氧基)乙酸及其衍生物在可持续催化技术中的潜在应用 (Santos-Carballal et al., 2020)。

纳米技术应用

- 用于控制释放的纳米载体: 功能化介孔二氧化硅纳米颗粒可用于2,4-二氯苯氧乙酸的控制释放配方,表明在减少环境影响方面具有应用潜力 (Cao et al., 2017)。

毒理学研究

- 细胞影响研究: 对2,4-二氯苯氧乙酸对人类牙髓干细胞的影响的研究表明,在较高浓度下可能导致氧化应激和细胞凋亡 (Mahmoudinia et al., 2019)。

安全和危害

2-(2-chloroethoxy)acetic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place with the container kept tightly closed .

作用机制

Target of Action

It is known to be an organic compound used in certain organic reactions as a catalyst .

Mode of Action

It is known to be used as a catalyst in some organic reactions, such as the esterification of alcohols and ethers

Biochemical Pathways

Given its role as a catalyst in organic reactions, it may influence the pathways related to these reactions .

Result of Action

As a catalyst in organic reactions, it likely facilitates these reactions and influences their outcomes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-chloroethoxy)acetic Acid. For instance, it should be stored in a dry, room-temperature environment . It should also be handled with appropriate protective measures to avoid contact with skin, eyes, and respiratory tract . During storage and transportation, it should be kept away from strong oxidizing agents and acids to prevent dangerous chemical reactions .

属性

IUPAC Name |

2-(2-chloroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJETVNZPUVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448286 | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14869-41-1 | |

| Record name | 2-(2-Chloroethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing 2-(2-chloroethoxy)acetic acid according to recent research?

A1: Recent research [, ] suggests that direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid is a highly efficient method for synthesizing 2-(2-chloroethoxy)acetic acid. This method, using water as a solvent, boasts several advantages:

- High Yield: A study achieved an impressive 89% yield using this method [].

- Simplicity: The reaction procedure is straightforward, requiring only stirring the reactants at a mildly elevated temperature (35-40°C) [].

- Environmental Friendliness: The use of water as a solvent minimizes the environmental impact compared to methods employing organic solvents [].

Q2: How is the synthesized 2-(2-chloroethoxy)acetic acid characterized?

A2: The synthesized 2-(2-chloroethoxy)acetic acid is typically characterized using spectroscopic techniques. Researchers primarily employ Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the identity and purity of the synthesized compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)